molecular formula C10H14N2S B13233208 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide

Cat. No.: B13233208
M. Wt: 194.30 g/mol
InChI Key: SNUVXKHICDGARV-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide is an organic compound with the molecular formula C10H14N2S It is characterized by the presence of a sulfanyl group attached to a dimethylphenyl ring and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide typically involves the reaction of 3,4-dimethylthiophenol with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The ethanimidamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanimidamides.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ethanimidamide moiety may interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethylphenyl)sulfanyl]ethanamide
  • 2-[(3,4-Dimethylphenyl)sulfanyl]ethanamine
  • 2-[(3,4-Dimethylphenyl)sulfanyl]ethanethioamide

Uniqueness

2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylethanimidamide

InChI

InChI=1S/C10H14N2S/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

SNUVXKHICDGARV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCC(=N)N)C

Origin of Product

United States

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